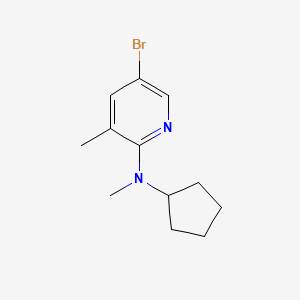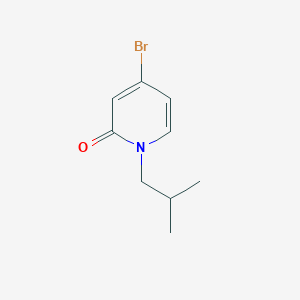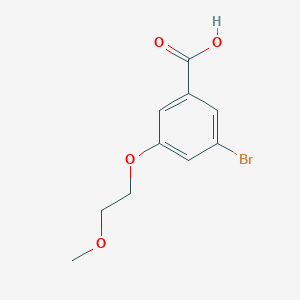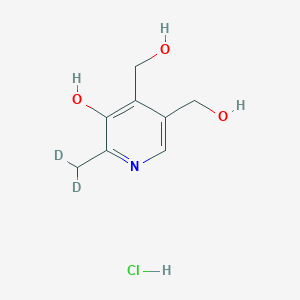
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.
Common Reagents and Conditions
Oxidation: Pyridoxine-d2HCl can be oxidized to pyridoxal-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of pyridoxine-d2HCl to pyridoxamine-d2 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
科学研究应用
Pyridoxine-d2HCl (5-hydroxymethyl-d2) has a wide range of applications in scientific research:
Chemistry: Used as a labeled standard in mass spectrometry for the quantification of vitamin B6 and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways involving pyridoxine and its derivatives.
Medicine: Investigated for its potential therapeutic effects in treating pyridoxine-dependent epilepsy and other metabolic disorders.
作用机制
Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects by participating in various enzymatic reactions as a coenzyme. It is converted to pyridoxal phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme for over 160 enzymatic reactions. These reactions include transamination, decarboxylation, and racemization, which are crucial for amino acid metabolism and neurotransmitter synthesis .
相似化合物的比较
Similar Compounds
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine-d2HCl.
Pyridoxal: An oxidized form of pyridoxine, also involved in enzymatic reactions.
Pyridoxamine: A reduced form of pyridoxine, with similar biochemical functions.
Uniqueness
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .
属性
CAS 编号 |
5027-82-7 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
207.65 g/mol |
IUPAC 名称 |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2; |
InChI 键 |
ZUFQODAHGAHPFQ-BCKZTNHCSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
手性 SMILES |
[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


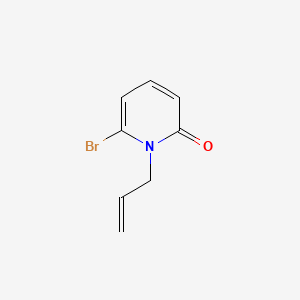


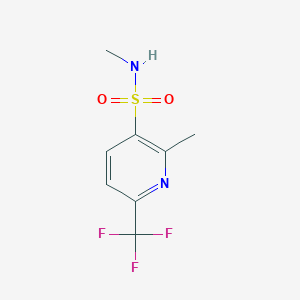
![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
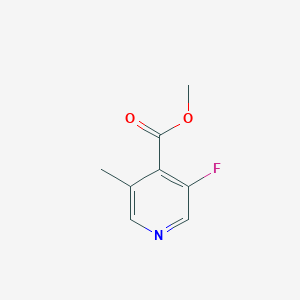
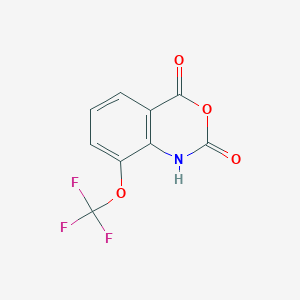

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
